5-Bromo-1,2-difluoro-3-nitrobenzene

カタログ番号 B578600

CAS番号:

1261988-16-2

分子量: 237.988

InChIキー: OUPFVSYTAGACOT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

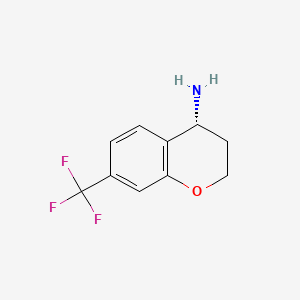

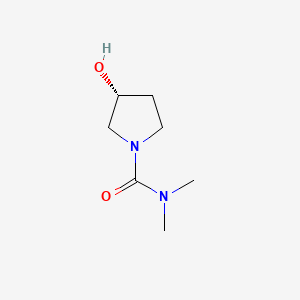

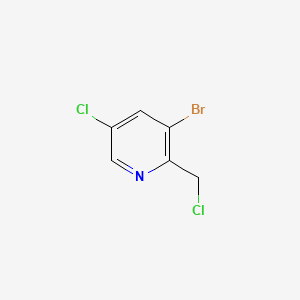

5-Bromo-1,2-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2BrF2NO2 . It has a molecular weight of 237.99 and its InChI code is 1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2-difluoro-3-nitrobenzene consists of a benzene ring substituted with bromo, difluoro, and nitro groups . The exact mass of the molecule is 236.92370 g/mol .Physical And Chemical Properties Analysis

5-Bromo-1,2-difluoro-3-nitrobenzene is a solid at room temperature . It has a density of 1.9±0.1 g/cm³, a boiling point of 259.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.5±0.3 cm³ .科学的研究の応用

Vibrational Analysis

- Vibrational Spectroscopy : Reddy and Rao (1994) conducted a normal coordinate analysis for several trisubstituted benzenes, including compounds similar to 5-Bromo-1,2-difluoro-3-nitrobenzene. They provided revised vibrational assignments for these molecules, contributing to a better understanding of their vibrational properties (Reddy & Rao, 1994).

Synthesis and Organic Transformations

- Methods for Synthesis of Derivatives : Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing derivatives of dibromobenzenes, which are structurally related to 5-Bromo-1,2-difluoro-3-nitrobenzene. These derivatives are valuable in various organic transformations (Diemer, Leroux, & Colobert, 2011).

Electrophilic Bromination

- Bromination Using Barium Tetrafluorobromate : Sobolev et al. (2014) demonstrated that Ba(BrF4)2 acts as a highly-active brominating agent, showing the potential for electrophilic bromination in compounds like 5-Bromo-1,2-difluoro-3-nitrobenzene (Sobolev et al., 2014).

Nitration of Polyfluoro-compounds

- Nitration Study : Coe, Jukes, and Tatlow (1966) conducted a study on the nitration of various polyfluoro-benzenes, including compounds structurally similar to 5-Bromo-1,2-difluoro-3-nitrobenzene. This research aids in understanding the chemical behavior of such compounds under nitrating conditions (Coe, Jukes, & Tatlow, 1966).

Photoelectrochemical Studies

- Photoelectrochemical Reduction : The study by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound similar to 5-Bromo-1,2-difluoro-3-nitrobenzene, offers insights into its reduction behavior under specific conditions (Compton & Dryfe, 1994).

Analytical Chemistry

- Anisotropic Displacement Parameters : Mroz et al. (2020) focused on calculating anisotropic displacement parameters for compounds like 1-(halomethyl)-3-nitrobenzene, offering insights into their structural properties (Mroz et al., 2020).

Organometallic Methods

- Regioflexible Substitution : Schlosser and Heiss (2003) demonstrated the superiority of modern organometallic methods in selectively converting 1,3-difluorobenzene, similar to 5-Bromo-1,2-difluoro-3-nitrobenzene, into various derivatives. This study highlights the flexibility and efficiency of these methods in organic synthesis (Schlosser & Heiss, 2003).

Ionic Liquids

- Reactivity in Ionic Liquids : Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids, providing valuable information on the behavior of similar compounds in such environments (Ernst et al., 2013).

Safety and Hazards

特性

IUPAC Name |

5-bromo-1,2-difluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPFVSYTAGACOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681474 |

Source

|

| Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2-difluoro-3-nitrobenzene | |

CAS RN |

1261988-16-2 |

Source

|

| Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid

1256807-59-6

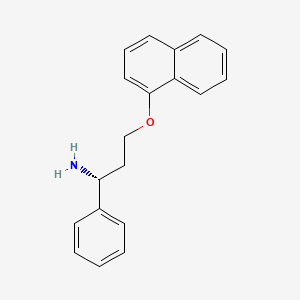

(R)-7-(trifluoromethyl)chroman-4-amine

1213657-96-5

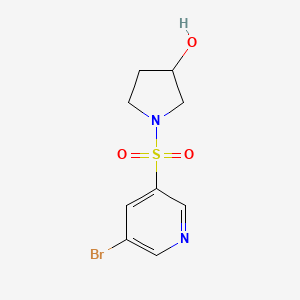

1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-ol

1244060-00-1

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)